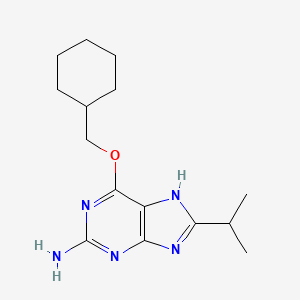
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and cyclohexylmethanol.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Synthetic Routes: One common synthetic route involves the alkylation of a purine derivative with cyclohexylmethanol under basic conditions to form the cyclohexylmethoxy group.
Chemical Reactions Analysis
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Scientific Research Applications
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine involves its interaction with molecular targets such as CDK2. The compound binds to the ATP-binding site of CDK2, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the regulation of cyclin A2 and other cell cycle-related proteins .
Comparison with Similar Compounds
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine can be compared with other similar compounds, such as:
O6-Cyclohexylmethylguanine: This compound also targets CDK2 but has different binding affinities and selectivity profiles.
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-benzamide: Another CDK2 inhibitor with a similar structure but different substituents, leading to variations in potency and selectivity.
8-Substituted O6-cyclohexylmethylguanine derivatives: These compounds exhibit different binding modes and inhibitory activities compared to this compound.
Properties
Molecular Formula |
C15H23N5O |
|---|---|
Molecular Weight |
289.38 g/mol |
IUPAC Name |
6-(cyclohexylmethoxy)-8-propan-2-yl-7H-purin-2-amine |
InChI |
InChI=1S/C15H23N5O/c1-9(2)12-17-11-13(18-12)19-15(16)20-14(11)21-8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H3,16,17,18,19,20) |
InChI Key |
JABXNQUXGJTKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=NC(=N2)N)OCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















